In Vivo Antisense Activity: 2'-O-NMA vs. 2'-O-MOE
In a direct head-to-head comparison of 2'-O-modified antisense oligonucleotides (ASOs), the 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA) modification—a close structural analog sharing the oxoethyl ester motif with 2'-O-(2-methoxy-2-oxoethyl)adenosine—demonstrated in vivo target mRNA reduction activity comparable to the industry-standard 2'-O-MOE modification [1]. Both modifications reduced PTEN mRNA expression in a dose-dependent manner with equivalent efficacy [1].
| Evidence Dimension | In vivo target mRNA reduction (PTEN) |
|---|---|
| Target Compound Data | Dose-dependent reduction, activity comparable to 2'-O-MOE |
| Comparator Or Baseline | 2'-O-MOE: Equivalent dose-dependent mRNA reduction |
| Quantified Difference | No significant difference in mRNA reduction efficacy; comparable dose-response curves |
| Conditions | ASO-mediated PTEN mRNA knockdown in murine models; ASOs administered systemically |
Why This Matters
Demonstrates that oxoethyl-ester modified nucleosides achieve comparable in vivo oligonucleotide activity to gold-standard 2'-O-MOE while offering distinct chemical handling and synthetic diversification advantages.
- [1] Prakash TP, Kawasaki AM, Wancewicz EV, Shen L, Monia BP, Ross BS, Bhat B, Manoharan M. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides. J Med Chem. 2008 May 8;51(9):2766-76. View Source
